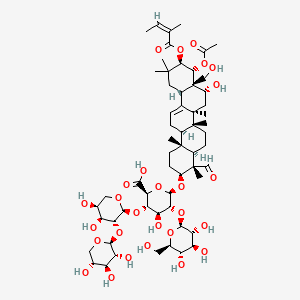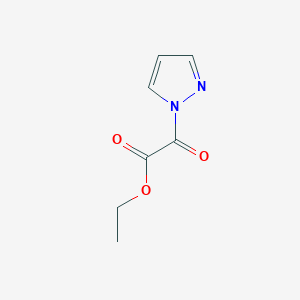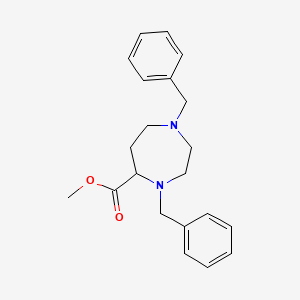
beta-Ionol
Descripción general
Descripción
Beta-Ionol: is a sesquiterpenoid compound with the molecular formula C13H22O . It is a naturally occurring compound found in various plants and is known for its sweet, floral-balsamic, and warm odor . This compound is used in the preparation of fragrances and flavors, particularly in rose and lavender formulations .
Aplicaciones Científicas De Investigación
Beta-Ionol has a wide range of scientific research applications:
Direcciones Futuras
Mecanismo De Acción
Target of Action
Beta-Ionol, also known as b-ionol, is a sesquiterpenoid . Sesquiterpenoids are terpenes with three consecutive isoprene units . .
Biochemical Pathways
It’s known that sesquiterpenoids can influence various biochemical pathways due to their diverse structures and functional groups
Pharmacokinetics
The physical and chemical properties of this compound, such as its molecular weight (19431) and boiling point (107 °C/3 mmHg), suggest that it may have good bioavailability .
Result of Action
One study suggests that this compound has antimelanogenetic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Selective Reduction Method: One method involves the selective reduction of carbonyl in 5,6-epoxy-5,6-dihydro-beta-irisone using sodium borohydride (NaBH4) and cerium chloride heptahydrate (CeCl3.7H2O).
Grignard Reaction Method: Another method involves the continuous production of vinyl-beta-ionol using beta-irisones as raw material. Beta-irisones and vinyl chloride magnesium solution enter a static mixer, where the reaction generates an intermediate.
Industrial Production Methods: Industrial production methods for beta-ionol often involve the use of large-scale reactors and continuous production techniques to ensure high yield and purity. The Grignard reaction method is particularly favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert this compound into dihydro-beta-ionol.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Strong acids like sulfuric acid (H2SO4) and bases like sodium hydroxide (NaOH) are often used in substitution reactions.
Major Products:
Oxidation: Beta-ionone, 3-oxo-beta-ionol
Reduction: Dihydro-beta-ionol
Substitution: Various substituted this compound derivatives.
Comparación Con Compuestos Similares
Alpha-Ionol: Similar in structure to beta-ionol but differs in the position of the double bond.
Beta-Ionone: An oxidized form of this compound, commonly used in the fragrance industry.
Alpha-Ionone: Another isomer of ionone, used for its violet scent in perfumes.
Uniqueness of this compound: this compound is unique due to its specific odor profile and its versatility in various chemical reactions. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in organic synthesis . Additionally, its role as an insect attractant or repellent and its antibacterial properties distinguish it from other similar compounds .
Propiedades
IUPAC Name |
4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOPDZWOYFOHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865028 | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22029-76-1 | |
| Record name | β-Ionol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22029-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)



![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)






